tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone linked to a substituted pyrimidine ring. The pyrimidine moiety is substituted with chlorine at position 4 and a methyl group at position 5, while the pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The molecular formula is inferred as C₁₄H₁₈ClN₃O₃, with a molecular weight of 311.77 g/mol.
The Boc group enhances stability during synthesis, while the chlorine substituent may influence electrophilic reactivity and binding affinity in biological targets .
Properties
Molecular Formula |
C14H20ClN3O3 |
|---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
tert-butyl 3-(4-chloro-5-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O3/c1-9-7-16-12(17-11(9)15)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
WWINDAUYBILPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1Cl)OC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Steps and Conditions
Boc Protection :
- The pyrrolidine precursor is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane or tetrahydrofuran (THF).
- Example: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate is synthesized in 70–85% yield under anhydrous conditions.
Mitsunobu Coupling :
Boc Deprotection :
Table 1: Mitsunobu Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | THF | 35–51 | |
| Nucleophile | Boc-protected pyrrolidine | 35–51 | |
| Temperature | 20–25°C | 35–51 |
Nucleophilic Aromatic Substitution (SNAr)
For pyrimidine derivatives with electron-withdrawing groups (e.g., Cl), SNAr reactions can directly install the pyrrolidine moiety.
Strategy and Challenges
Activation of Pyrimidine :
Stereochemical Control :
Table 2: SNAr Reaction Parameters
| Base | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃ | 80–100 | DMF | 60–75 | |
| Cs₂CO₃ | 80–100 | DMF | 60–75 |
Stereochemical Control and Chiral Resolution
The (R)-configuration at the pyrrolidine center is critical for bioactivity. Ensuring stereochemical purity involves:
Methods to Preserve Configuration
Chiral Auxiliaries :
Asymmetric Catalysis :
Table 3: Stereochemical Control Strategies
| Method | Key Reagents/Conditions | ee (%) | Reference |
|---|---|---|---|
| Chiral resolution | (-)-Sparteine, Boc₂O, THF | 90–95 | |
| Asymmetric Pd catalysis | Pd(OAc)₂, chiral phosphine | >90 |
Comparative Analysis of Methods
Mitsunobu vs. SNAr
| Parameter | Mitsunobu | SNAr |
|---|---|---|
| Yield | 35–51% | 60–75% |
| Stereoselectivity | High (retains configuration) | Low (racemization possible) |
| Conditions | Mild (RT, THF) | Harsh (reflux, DMF) |
| Scalability | Moderate | High |
Key Insight : Mitsunobu reactions are preferred for stereochemical fidelity, while SNAr is favored for cost-effective, large-scale synthesis.
Advanced Synthetic Approaches
Ullmann Coupling
For biaryl pyrimidine derivatives, Ullmann coupling with CuBr and Cs₂CO₃ enables regioselective C–O bond formation.
Radical Initiated Reactions
Radical pathways (e.g., using FeCl₃) enable chlorination at the pyrimidine’s 4-position without directing groups.
Critical Challenges and Mitigation
| Challenge | Solution | Reference |
|---|---|---|
| Racemization | Use chiral auxiliaries or low temps | |
| Low Mitsunobu Yields | Optimize PPh₃/DEAD ratio (1:1.5) | |
| Boc Instability | Avoid prolonged TFA exposure |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate, also known as (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate, is a chemical compound with the molecular formula . It has a molecular weight of 313.78 g/mol . Some of its synonyms include 1261235-31-7 and (R)-3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester .
Chemical Identifiers
- CAS No: 1261235-31-7
- PubChem CID: 66519809
- IUPAC Name: tert-butyl (3R)-3-(4-chloro-5-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate
- InChI: InChI=1S/C14H20ClN3O3/c1-9-7-16-12(17-11(9)15)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m1/s1
- InChIKey: WWINDAUYBILPGN-SNVBAGLBSA-N
- SMILES: CC1=CN=C(N=C1Cl)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C
Applications
While the provided search results do not detail specific applications of this compound, the broader context of the search results alludes to its potential use as a building block in synthesizing pharmaceutical compounds . Other compounds with similar structural features, such as pyrimidines and piperidine derivatives, have applications in cancer treatment and anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and pyrimidine moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with the active sites of proteins, modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Pyridine Moieties
Pyridine-based derivatives share structural similarities but differ in ring nitrogen count and substituent effects:
Key Differences:
- Ring System : The target compound’s pyrimidine ring (two nitrogens) offers distinct electronic properties compared to pyridine (one nitrogen), affecting solubility and hydrogen-bonding capacity.
- Substituent Effects : Chlorine (electron-withdrawing) vs. bromine (larger, less electronegative) or methoxy groups (electron-donating) influence reactivity. For example, chlorine may enhance electrophilic substitution rates compared to bromine .
- Stereochemistry : The compound in exhibits stereochemical complexity (R/S configuration), whereas the target compound’s pyrrolidine ring stereochemistry is unspecified in available data .
Biological Activity
Tert-butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate, also referred to as compound 1, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.78 g/mol. The compound features a pyrrolidine core substituted with a chloro-methylpyrimidine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀ClN₃O₃ |
| Molecular Weight | 313.78 g/mol |
| CAS Number | 1420888-34-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : Many pyrimidine derivatives are known to inhibit kinases, which play pivotal roles in cancer progression and other diseases.
- Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative properties against specific cancer cell lines.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study involving various cancer cell lines reported significant antiproliferative activity with IC50 values in the low micromolar range. This suggests that the compound could be a candidate for further development as an anticancer agent.
Table: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 12.5 |
| Human Lung Adenocarcinoma (A549) | 15.0 |
| Human Breast Cancer (MCF7) | 10.0 |
Mechanistic studies have indicated that the compound may exert its effects through the inhibition of specific kinase pathways. For example, it has been shown to inhibit mTOR signaling, which is crucial for cell growth and proliferation.
Case Studies and Research Findings
-
Case Study on Kinase Inhibition :
A study published in the Journal of Medicinal Chemistry investigated the effects of various pyrimidine derivatives on mTOR activity. The findings suggested that this compound effectively inhibited mTOR with an IC50 value of approximately 50 nM, highlighting its potential as a therapeutic agent in cancer treatment . -
Pharmacokinetic Profile :
Research assessing the pharmacokinetics of similar compounds revealed favorable absorption characteristics and metabolic stability, suggesting that modifications to improve bioavailability could enhance the therapeutic efficacy of this compound .
Toxicological Profile
While exploring the biological activity, it is essential to consider the safety profile of this compound. According to safety data sheets, the compound poses risks such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
